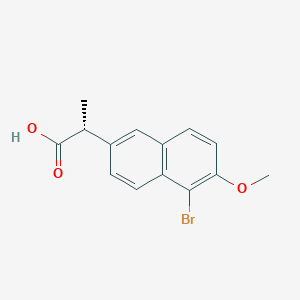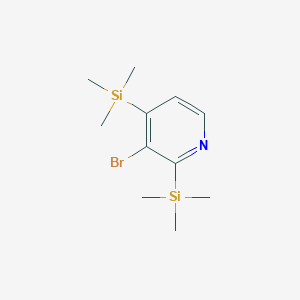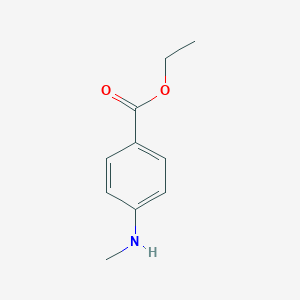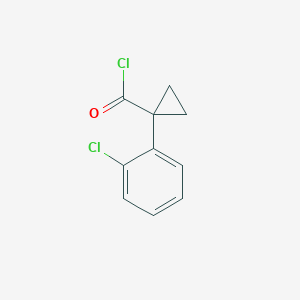
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is widely used in the synthesis of various organic molecules, and its mechanism of action has been extensively studied in recent years. In
Scientific Research Applications
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride has numerous scientific research applications. It is widely used in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials science. This compound is also used as a reagent in the preparation of chiral cyclopropanes, which have been shown to exhibit various biological activities.
Mechanism Of Action
The mechanism of action of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride is not fully understood. However, it is believed to function as an electrophilic carbonyl compound that can react with various nucleophiles. This reaction can result in the formation of various organic molecules, including chiral cyclopropanes.
Biochemical And Physiological Effects
The biochemical and physiological effects of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride have not been extensively studied. However, it has been shown to have low toxicity and is relatively stable under normal laboratory conditions.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride in lab experiments is its ability to react with various nucleophiles, which can result in the formation of various organic molecules. However, one limitation of this compound is its relatively low reactivity, which can make it difficult to use in certain reactions.
Future Directions
There are numerous future directions for research on 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride. One area of research could focus on developing new synthesis methods for this compound that are more efficient and environmentally friendly. Another area of research could focus on exploring the biological activities of chiral cyclopropanes that are synthesized using this compound. Additionally, more research could be conducted to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Synthesis Methods
The synthesis of 1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride involves the reaction between 2-chlorobenzoyl chloride and cyclopropane in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction results in the formation of the desired compound, which can be purified through various methods such as recrystallization or column chromatography.
properties
CAS RN |
151154-92-6 |
|---|---|
Product Name |
1-(2-Chlorophenyl)cyclopropane-1-carbonyl chloride |
Molecular Formula |
C10H8Cl2O |
Molecular Weight |
215.07 g/mol |
IUPAC Name |
1-(2-chlorophenyl)cyclopropane-1-carbonyl chloride |
InChI |
InChI=1S/C10H8Cl2O/c11-8-4-2-1-3-7(8)10(5-6-10)9(12)13/h1-4H,5-6H2 |
InChI Key |
MVIWGPPSRRVDIU-UHFFFAOYSA-N |
SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
Canonical SMILES |
C1CC1(C2=CC=CC=C2Cl)C(=O)Cl |
synonyms |
Cyclopropanecarbonyl chloride, 1-(2-chlorophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



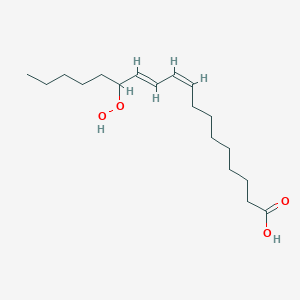
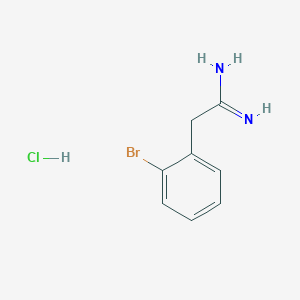
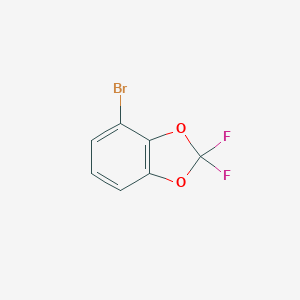
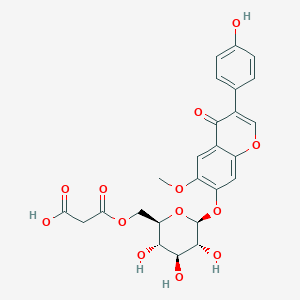
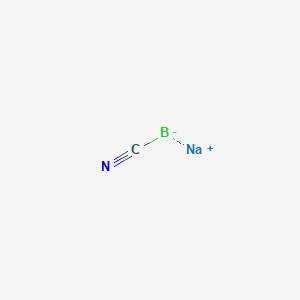
![(R)-Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B139393.png)
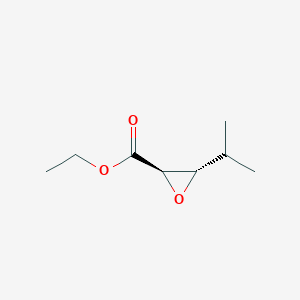
![Ethyl 4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoate](/img/structure/B139397.png)
![2-t-Butyl-5-propyl-[1,3]dioxolan-4-one](/img/structure/B139400.png)
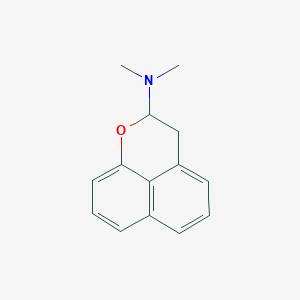
![4-(8-Hydroxy-1,4-dioxaspiro[4.5]decan-8-yl)benzonitrile](/img/structure/B139406.png)
